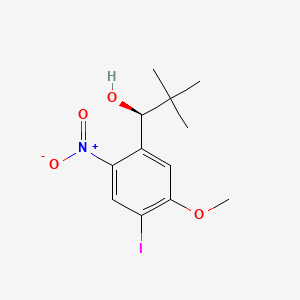

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

説明

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol, or (S)-1-Iodo-5-methoxy-2-nitrobenzene, is an organoiodine compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 93-94°C. It is a versatile reagent that has been used in a variety of synthetic and analytical applications. (S)-1-Iodo-5-methoxy-2-nitrobenzene is a useful tool for studying the structure and reactivity of organic compounds. It has been used in the synthesis of a number of biologically active compounds, including drugs, pesticides, and plant growth regulators.

科学的研究の応用

Synthesis of Organic Compounds

The chemical (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol has been utilized in the synthesis of various organic compounds. For instance, Crich and Rumthao (2004) demonstrated its use in the synthesis of carbazomycin B through radical arylation of benzene. This process involved iodination, acetylation, reduction, and several other steps, culminating in the formation of a phenylselenenyl tetrahydrocarbazole, which was further processed to yield carbazomycin B (Crich & Rumthao, 2004).

Formation of Alkoxyamine Photoiniferter

Guillaneuf et al. (2010) developed an alkoxyamine that acts as a photoiniferter, useful in photopolymerization processes. This compound decomposes under UV irradiation to generate radicals, demonstrating a significant shift in photophysical properties. The efficiency of this compound as a photoinitiator was comparable to standard compounds used in the industry (Guillaneuf et al., 2010).

Chemical Characterization and Reactions

The compound has also been studied for its chemical reactions and characteristics. For example, Trenerry et al. (1980) investigated the reactions of 2,2-dimethylpropan-1-ol and 1-methoxy-2,2-dimethylpropane with the trimethylsilyl cation. Their study provided insights into the formation of adducts and the mechanisms of C5H10 elimination (Trenerry, Blair, & Bowie, 1980).

Environmental Applications

J. Pignatello and Yunfu. Sun (1995) demonstrated the application of this compound in environmental contexts. Their research focused on the complete oxidation of pesticides in water using the photoassisted Fenton reaction, highlighting the potential of this compound in environmental remediation (Pignatello & Sun, 1995).

Synthesis of Schiff Base Metal Complexes

Joshi et al. (2014) explored the synthesis of Schiff base metal complexes using variants of the compound. These complexes were characterized and evaluated for antimicrobial activity, illustrating the compound's relevance in biochemistry and microbiology (Joshi, Rojivadiya, & Pandya, 2014).

特性

IUPAC Name |

(1S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADVZVZFILTLD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)